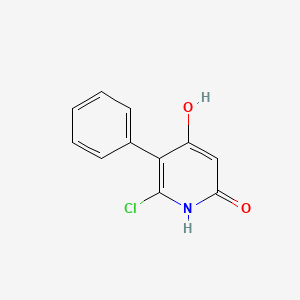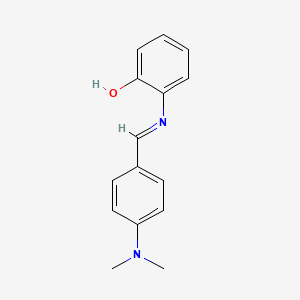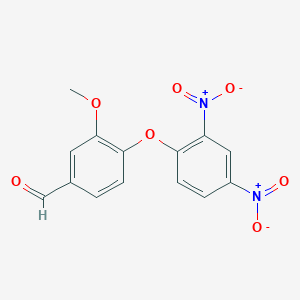
4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde
Overview
Description
4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a 2,4-dinitrophenoxy group and a methoxy group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2,4-dinitrophenyl 2-deoxy-2-fluoro-beta-d-mannopyranoside, have been found to target beta-mannosidase .
Mode of Action
It’s known that 2,4-dinitrophenol, a compound with a similar structure, acts as an oxidative phosphorylation uncoupling agent . This suggests that 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde might interact with its targets in a similar manner, leading to changes in cellular energy production.
Biochemical Pathways
Based on the mode of action of similar compounds, it may affect pathways related to energy production and metabolism .
Pharmacokinetics
Research on similar compounds like 2,4-dinitrophenol has shown significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
Based on the known effects of similar compounds, it may lead to changes in cellular energy production and metabolism .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. One of the primary interactions involves its binding to thioredoxin reductase (TrxR), an enzyme that plays a vital role in cellular redox homeostasis. The compound has been shown to inhibit TrxR activity, leading to disruptions in the redox balance within cells . Additionally, this compound interacts with other proteins involved in oxidative stress responses, further highlighting its importance in biochemical studies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce apoptosis by disrupting the redox balance and triggering oxidative stress pathways. This leads to the activation of cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which ultimately results in programmed cell death. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors involved in oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of thioredoxin reductase, inhibiting its enzymatic activity. This inhibition leads to an accumulation of reactive oxygen species (ROS) within the cell, causing oxidative damage to cellular components. Additionally, this compound can modulate the activity of other redox-sensitive proteins, further amplifying its effects on cellular redox homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and persistent alterations in cellular function. These findings underscore the importance of considering temporal effects when using this compound in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce mild oxidative stress without causing significant toxicity. At higher doses, this compound can lead to severe oxidative damage, resulting in cellular dysfunction and tissue injury. These dose-dependent effects highlight the need for careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to redox homeostasis and oxidative stress responses. The compound interacts with enzymes such as thioredoxin reductase and glutathione reductase, influencing the levels of key metabolites involved in redox balance. Additionally, this compound can affect metabolic flux by altering the activity of enzymes involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution properties are critical for understanding the compound’s effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with redox-sensitive proteins and enzymes. Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This subcellular localization is essential for understanding the compound’s mechanism of action and its effects on cellular processes .
Preparation Methods
The synthesis of 4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2,4-dinitrofluorobenzene in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature for several hours . The product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-(2,4-Dinitrophenoxy)-3-methoxybenzaldehyde can be compared to other similar compounds, such as:
2,4-Dinitrophenoxy ethanol: Used as a plasticizer in propellant formulations.
4-(2,4-Dinitrophenoxy)benzaldehyde: Shares a similar structure but lacks the methoxy group, affecting its reactivity and applications.
2,4-Dinitrophenol: Known for its use in biochemical studies and as a metabolic stimulant.
Properties
IUPAC Name |
4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O7/c1-22-14-6-9(8-17)2-4-13(14)23-12-5-3-10(15(18)19)7-11(12)16(20)21/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGBFMDNZSIJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70278072 | |
| Record name | 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3761-30-6 | |
| Record name | NSC5973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,4-dinitrophenoxy)-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70278072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


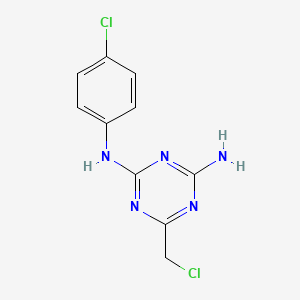
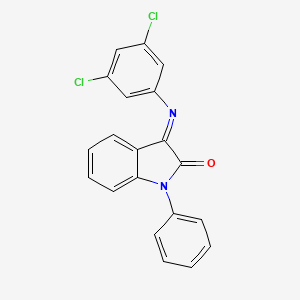
![4,5-Dihydrobenzo[b]oxepin-2(3H)-one](/img/structure/B3032625.png)
![Bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3032626.png)
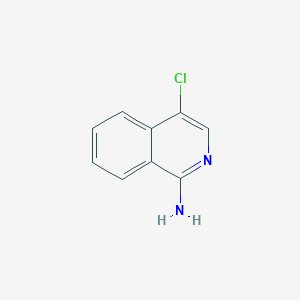
![4'-((4-Chlorophenyl)sulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B3032628.png)


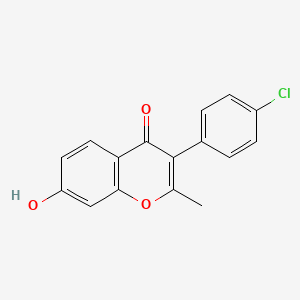
![2,2'-[(2,6-Dihydroxybenzyl)imino]diacetic acid](/img/structure/B3032634.png)
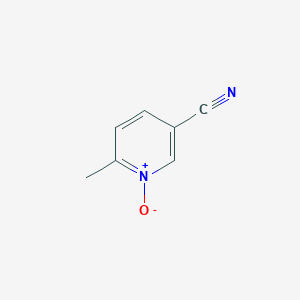
![2-Propenenitrile, 3-ethoxy-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B3032641.png)
